molecular formula C21H20ClN3 B13761868 9-(p-(Ethylamino)anilino)acridine hydrochloride CAS No. 69242-87-1

9-(p-(Ethylamino)anilino)acridine hydrochloride

Cat. No.: B13761868
CAS No.: 69242-87-1
M. Wt: 349.9 g/mol
InChI Key: XZQFGIWACQNFGG-UHFFFAOYSA-N
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Description

9-(p-(Ethylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicine, biology, and chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(p-(Ethylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with ethylamine and aniline under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

9-(p-(Ethylamino)anilino)acridine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while reduction may produce reduced acridine derivatives. Substitution reactions can result in a wide range of functionalized acridine compounds.

Scientific Research Applications

9-(p-(Ethylamino)anilino)acridine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye for detecting specific compounds.

    Biology: Employed in studies involving DNA intercalation and as a mutagen in genetic research.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 9-(p-(Ethylamino)anilino)acridine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. The compound’s molecular targets include the DNA double helix and topoisomerase enzymes, which are essential for cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.

    Quinacrine: An acridine derivative used as an antimalarial and antibacterial agent.

    Acriflavine: Another acridine compound used as an antiseptic and in genetic research.

Uniqueness

9-(p-(Ethylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for targeted interactions with DNA and topoisomerase enzymes. This makes it particularly valuable in cancer research and treatment, where inhibiting DNA replication is crucial for controlling the growth of cancer cells.

Properties

CAS No.

69242-87-1

Molecular Formula

C21H20ClN3

Molecular Weight

349.9 g/mol

IUPAC Name

[4-(acridin-9-ylamino)phenyl]-ethylazanium;chloride

InChI

InChI=1S/C21H19N3.ClH/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14,22H,2H2,1H3,(H,23,24);1H

InChI Key

XZQFGIWACQNFGG-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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